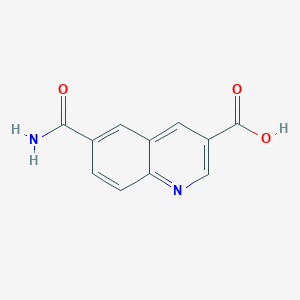

6-Carbamoylquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-carbamoylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDNVPHNCYLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation in Academic Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For 6-Carbamoylquinoline-3-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a complete picture of its structural attributes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton. The acidic proton of the carboxyl group is expected to be highly deshielded, appearing far downfield in the 10-13 ppm region, often as a broad singlet. princeton.edulibretexts.org Protons on the quinoline (B57606) ring are aromatic and would resonate in the approximate range of 7.5-9.5 ppm. The specific chemical shifts are influenced by the electronic effects of the carboxylic acid and carbamoyl (B1232498) substituents. Protons on carbons adjacent to these electron-withdrawing groups will be shifted further downfield. The two protons of the primary amide (carbamoyl) group would also produce characteristic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range. libretexts.orglibretexts.org The carbonyl carbon of the amide group would also be found in a similar downfield region, generally between 160-180 ppm. libretexts.orglibretexts.org Carbons of the aromatic quinoline ring would generate a series of signals in the approximate range of 120-150 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Functional Group | Predicted Chemical Shift (ppm) | Description |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, highly deshielded. libretexts.org |

| ¹H | Aromatic (Quinoline Ring) | 7.5 - 9.5 | Multiple signals (doublets, singlets) for each unique ring proton. |

| ¹H | Amide (-CONH₂) | 7.0 - 8.5 | Two separate signals or one broad signal, depending on rotation. |

| ¹³C | Carbonyl (-C OOH) | 160 - 180 | Deshielded due to electronegative oxygens. libretexts.org |

| ¹³C | Carbonyl (-C ONH₂) | 160 - 180 | Deshielded carbonyl carbon. libretexts.org |

| ¹³C | Aromatic (Quinoline Ring) | 120 - 150 | Multiple signals for the nine distinct aromatic carbons. |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₁H₈N₂O₃), the molecular weight is 216.18 g/mol . cymitquimica.com

In an MS experiment, the molecule is ionized, typically forming a molecular ion (M⁺). This ion, along with various fragment ions formed by its decomposition, are separated based on their mass-to-charge ratio (m/z). The spectrum for this compound would be expected to show a prominent molecular ion peak due to the stability of the aromatic quinoline core.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The amide group can also fragment, for instance, through the loss of the carbamoyl radical (-CONH₂, M-44). The stability of the resulting acylium ions often makes these fragments significant in the spectrum. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description of Loss |

| [M]⁺ | [C₁₁H₈N₂O₃]⁺ | 216 | Molecular Ion |

| [M-OH]⁺ | [C₁₁H₇N₂O₂]⁺ | 199 | Loss of hydroxyl radical from the carboxylic acid group. libretexts.org |

| [M-H₂O]⁺ | [C₁₁H₆N₂O₂]⁺ | 198 | Loss of water. |

| [M-CONH₂]⁺ | [C₁₀H₆NO₂]⁺ | 172 | Loss of the carbamoyl radical from the amide group. |

| [M-COOH]⁺ | [C₁₀H₇N₂O]⁺ | 171 | Loss of the carboxyl radical from the carboxylic acid group. libretexts.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. echemi.com

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.orglibretexts.org

N-H Stretch (Amide): Primary amides typically show two medium-intensity bands in the 3100-3500 cm⁻¹ region. libretexts.org

C-H Stretch (Aromatic): Absorptions for C-H bonds on the quinoline ring would appear just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): This is a very strong and sharp absorption. Due to the presence of two carbonyl groups (acid and amide), one might expect to see a complex or broadened band between 1650 and 1725 cm⁻¹. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) is found around 1650 cm⁻¹. libretexts.orgechemi.com

N-H Bend (Amide): The Amide II band, resulting from N-H bending, appears around 1620-1650 cm⁻¹. libretexts.org

C-O Stretch (Carboxylic Acid): A strong band corresponding to the C-O single bond stretch is expected between 1210-1320 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, very broad libretexts.org |

| Amide | N-H Stretch | 3100 - 3500 | Medium, two bands libretexts.org |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, sharp |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong, sharp libretexts.org |

| Amide | N-H Bend (Amide II) | 1620 - 1650 | Medium libretexts.org |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. This comparison serves to validate the empirical formula of the compound. mdpi.com

For this compound, the molecular formula is C₁₁H₈N₂O₃, with a molecular weight of 216.18 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 × 12.011) / 216.18 × 100% = 61.12%

Hydrogen (H): (8 × 1.008) / 216.18 × 100% = 3.73%

Nitrogen (N): (2 × 14.007) / 216.18 × 100% = 12.96%

Oxygen (O): (3 × 15.999) / 216.18 × 100% = 22.19%

In a typical academic study, the synthesized compound would be subjected to combustion analysis, and the resulting experimental values for C, H, and N would be expected to be within ±0.4% of the theoretical values to confirm the compound's purity and empirical formula.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 61.12% |

| Hydrogen | H | 3.73% |

| Nitrogen | N | 12.96% |

| Oxygen | O | 22.19% |

X-ray Crystallography of Quinoline-3-carboxylic Acid Derivatives and Complexes

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. acs.org

While a specific crystal structure for this compound may not be publicly available, studies on related quinoline-3-carboxylic acid derivatives have utilized this method to elucidate their solid-state structures. researchgate.net For this compound, X-ray analysis would confirm the planarity of the quinoline ring system and reveal the spatial orientation of the carboxylic acid and carbamoyl substituents.

Furthermore, this technique would provide invaluable insight into the intermolecular interactions that govern the crystal packing. It would be expected to show extensive hydrogen bonding networks, with the carboxylic acid groups forming classic dimer motifs and the carbamoyl group participating as both a hydrogen bond donor (via N-H) and acceptor (via C=O). These non-covalent interactions are crucial in determining the physical properties of the solid material.

Computational and Theoretical Investigations of 6 Carbamoylquinoline 3 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Molecular docking studies are employed to elucidate how 6-Carbamoylquinoline-3-carboxylic acid might interact with potential biological targets, such as protein kinases. For instance, derivatives of quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2 and phosphatidylinositol 3-kinase (PI3Kα) mdpi.comnih.gov. Docking simulations predict the binding energy, which is a measure of the affinity between the ligand and the protein, and the specific interactions that stabilize the complex.

Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces with amino acid residues in the protein's active site. In studies of similar N-phenyl-2-quinolone-3-carboxamides targeting PI3Kα, key binding residues were identified, including Val851, Ser774, and Asp933 mdpi.com. The carboxylic acid and carbamoyl (B1232498) groups of this compound are prime candidates for forming crucial hydrogen bonds that anchor the molecule within the binding pocket. The binding affinity is often expressed as a docking score or binding free energy (in kcal/mol), where a more negative value indicates a stronger interaction.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| PI3Kα | -9.5 | Val851, Ser774, Tyr836, Asp933 | Hydrogen Bond, Hydrophobic |

| CK2 | -8.2 | Val116, Lys68, Glu81 | Hydrogen Bond, Electrostatic |

Accurate docking results depend on the careful preparation of both the ligand and the protein structures springernature.comnih.gov.

Ligand Preparation: The three-dimensional structure of this compound must be generated and optimized to its lowest energy conformation. An essential step is determining the correct protonation state of the molecule at physiological pH (around 7.4) researchgate.net. The carboxylic acid group is likely to be deprotonated (carboxylate), which significantly influences its ability to form ionic bonds and hydrogen bonds with the protein target researchgate.netnih.gov.

Protein Structure Preparation: High-resolution crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB) mdpi.com. Preparation involves several steps:

Removal of non-essential molecules: Water molecules, ions, and co-crystallized ligands are usually removed from the structure.

Addition of hydrogen atoms: Hydrogen atoms are not typically resolved in crystal structures and must be added computationally.

Assigning protonation states: The protonation states of amino acid residues, particularly histidine, aspartate, and glutamate (B1630785), are assigned based on the local microenvironment.

Structural refinement: The protein structure is energy-minimized to relieve any steric clashes or unfavorable geometries introduced during the preparation steps springernature.comnih.gov.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time mdpi.com. Starting with the docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule with high accuracy chemrxiv.orgresearchgate.net. These methods can predict various molecular characteristics, including electron distribution, orbital energies, and chemical reactivity.

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is the primary ionizable site. Quantum chemical methods, often combined with continuum solvation models like the Solvation Model based on Density (SMD), can predict pKa values with reasonable accuracy researchgate.net. For carboxylic acids, DFT calculations have achieved mean unsigned errors of less than one pK unit compared to experimental values researchgate.net.

Predicting the pKa is crucial because the charge state of the molecule profoundly affects its solubility, permeability, and ability to interact with biological targets optibrium.com. At physiological pH (~7.4), a carboxylic acid with a typical pKa of around 4-5 will be predominantly in its deprotonated, negatively charged carboxylate form. This negative charge can form strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's binding site.

| Computational Method | Typical Basis Set | Solvation Model | Reported Accuracy (Mean Unsigned Error) |

|---|---|---|---|

| Density Functional Theory (M06-2X) | 6-31+G(d,p) | SMD | 0.9 pK units researchgate.net |

| Semi-empirical (PM6) | N/A | COSMO | ~1.0 pK units (with outliers removed) nih.gov |

Quantum chemical calculations can be used to perform a detailed conformational analysis of this compound. This involves calculating the relative energies of different spatial arrangements (conformers) of the molecule. A key aspect for this compound is the rotational barrier around the C-C bond connecting the quinoline ring to the carboxylic acid group and the C-C bond of the carbamoyl group.

These calculations help construct a potential energy landscape, which maps the energy of the molecule as a function of its geometry nih.gov. The landscape reveals the most stable (lowest energy) conformations and the energy barriers required to transition between them. Studies on simple carboxylic acids have shown that while the syn conformation is often favored in the gas phase, the anti conformation can be nearly as stable or even slightly preferred in an aqueous solution due to interactions with water molecules nih.gov. Understanding the preferred conformation is vital, as it dictates the shape of the molecule and its ability to fit into a protein's binding site.

In Silico Prediction of Drug-like Properties and Pharmacokinetic Parameters

In silico tools are instrumental in assessing the potential of a molecule to be developed into a drug. These predictions are based on the compound's structure and its physicochemical properties.

Quantitative Estimation of Drug-Likeness (QED)

Table 1: Typical Parameters Used in QED Calculation

| Parameter | Description |

| Molecular Weight (MW) | The mass of one mole of the compound. |

| logP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. |

| Rotatable Bonds (ROTB) | The number of bonds that can rotate freely. |

| Aromatic Rings | The number of aromatic rings in the molecule. |

| Structural Alerts | Substructures that are known to be associated with toxicity. |

This table represents the general parameters used for QED calculations; specific values for this compound are not publicly available.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Modeling

ADMET modeling involves the computational prediction of a compound's pharmacokinetic and toxicological properties. These predictions are crucial for early-stage drug discovery to filter out candidates with unfavorable ADMET profiles. For this compound, a full ADMET profile would be generated using various predictive models.

Absorption: Predictions would assess its potential for oral absorption, considering factors like its solubility, permeability across the intestinal wall (often predicted using Caco-2 cell permeability models), and its status as a substrate for efflux transporters like P-glycoprotein.

Distribution: Modeling would estimate how the compound distributes throughout the body, including its ability to cross the blood-brain barrier and its binding affinity to plasma proteins.

Metabolism: Computational tools can predict the likely sites of metabolism on the molecule and the specific cytochrome P450 (CYP) enzymes that might be involved in its breakdown.

Excretion: The models would predict the primary routes of elimination from the body, such as through the kidneys or liver.

Toxicity: A range of toxicological endpoints can be predicted, including potential for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, mutagenicity (e.g., Ames test prediction), and carcinogenicity.

Table 2: Representative ADMET Parameters for a Hypothetical Compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant central nervous system effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |

| Hepatotoxicity | Low probability | Reduced risk of liver damage. |

This table provides an example of ADMET predictions and does not represent actual data for this compound, which is not publicly available.

Theoretical Bioavailability Prediction

Theoretical bioavailability is often estimated based on a combination of physicochemical properties and ADMET predictions. A common approach is to use rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is over 500, and the calculated logP is over 5. While these rules provide a general guideline, more sophisticated models incorporate a wider range of descriptors to provide a more nuanced bioavailability score. For this compound, its compliance with these rules and its predicted absorption characteristics would be used to estimate its potential oral bioavailability.

Mechanistic Investigations through Computational Modeling

Computational modeling can provide valuable insights into the potential mechanism of action of this compound at the molecular level. Techniques such as molecular docking and molecular dynamics simulations can be employed to study its interactions with specific biological targets.

If a potential protein target is identified, molecular docking can be used to predict the binding mode and affinity of the compound within the protein's active site. This can help to elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for its biological activity.

Molecular dynamics simulations can then be used to study the dynamic behavior of the compound-protein complex over time. This can provide information on the stability of the binding and any conformational changes that may occur upon binding. While specific mechanistic studies for this compound are not currently published, computational approaches have been applied to other quinoline carboxylic acid derivatives to investigate their interactions with targets like DNA gyrase and topoisomerase IV, which are common targets for quinolone antibiotics.

Structure Activity Relationship Sar Studies of Quinoline 3 Carboxylic Acid Derivatives

Identification of Key Structural Features for Biological Activity

SAR studies have revealed that the biological activity of quinoline-3-carboxylic acid derivatives is governed by a combination of key structural features. The core quinoline (B57606) scaffold itself serves as a crucial element, often participating in interactions with biological targets. biointerfaceresearch.com The specific pattern and nature of substituents on this ring system, however, dictate the compound's potency and its specific pharmacological profile.

Three principal regions have been identified as critical for modulating the activity of quinoline carboxylic acids:

The C-2 Position: Bulky and hydrophobic substituents at this position are often necessary for potent inhibitory activity against certain enzymes. nih.gov For instance, in the context of anticancer agents, heteroaryl substitutions at C-2 can increase lipophilicity and enhance DNA binding properties. biointerfaceresearch.com

The C-3/C-4 Positions: The presence and nature of acidic functional groups at these positions are paramount. The carboxylic acid at C-3, which is the focus of this review, is a strict requirement for the inhibition of several targets, playing a vital role in binding interactions. nih.govbenthamdirect.com

The Benzo Portion of the Ring: Substitutions on the fused benzene (B151609) ring, particularly at positions C-6 and C-7, significantly influence the molecule's biological effects and selectivity. mdpi.comnih.gov

For example, in the development of HIV-1 integrase inhibitors, the quinoline-3-carboxylic acid scaffold is used as an alternative to diketo acids (DKA). mdpi.com SAR studies in this area highlight the importance of specific decorations at the N-1 and C-6 positions to enhance anti-integrase activity. mdpi.com Similarly, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been identified as selective and potent antiproliferative agents that act as DNA minor groove-binding agents. nih.govbenthamdirect.com The specific substitutions at the C-2 position were found to be critical for interaction with adenine (B156593) and guanine (B1146940) nucleic acid-base pairs. benthamdirect.com

Impact of Substituents at C-6 on Activity and Selectivity

In the pursuit of cholesteryl ester transfer protein (CETP) inhibitors, derivatives with a 6-benzyloxy group showed more potent activity compared to unsubstituted analogues. nih.gov This suggests that a larger, more flexible substituent at C-6 can favorably occupy the bulky active cavity of the CETP enzyme. nih.gov Similarly, for HIV-1 integrase inhibitors based on the quinoline-3-carboxylic acid scaffold, modifications at C-6 are crucial. Replacing a phenyl ring at C-6 with a bioisosteric pyrazole (B372694) ring, for instance, is a strategy employed to gain further SAR data and potentially improve anti-integrase activity. mdpi.com

The nature of the C-6 substituent also plays a role in anticancer activity. Studies have shown that methyl-substituted quinolines at C-5 exhibit more potent activity against cancer cells than their C-6 substituted counterparts, indicating a high degree of positional sensitivity. biointerfaceresearch.com In the context of ectonucleotidase inhibitors, quinoline-6-carboxylic acid derivatives were synthesized where the carboxylic acid was converted to various amides (a modification analogous to a carbamoyl (B1232498) group). These studies demonstrated that substitutions at the C-6 position are pivotal for potent and selective inhibition of enzymes like NTPDase1 and e5'NT. researchgate.net

The table below summarizes the effect of different C-6 substituents on the biological activity of quinoline acid derivatives.

| Parent Scaffold | C-6 Substituent | Target/Activity | Observation | Reference |

| Quinoline-3-carboxamide (B1254982) | Benzyloxy | CETP Inhibition | Possessed more potent inhibitory activity. | nih.gov |

| Quinoline-3-carboxylic acid | Pyrazolylmethyl | HIV-1 Integrase Inhibition | Investigated as a bioisosteric replacement for a phenyl group to explore SAR. | mdpi.com |

| Quinoline-6-carboxamide | N-(4-chlorobenzyl)carboxamide | e5'NT Inhibition | Potent inhibition with an IC50 value of 0.092 µM. | researchgate.net |

| Quinoline-6-carboxamide | N-(3-nitrophenyl)carboxamide | NTPDase1 Inhibition | Potent inhibition with an IC50 value of 0.28 µM. | researchgate.net |

Role of the Carboxylic Acid Moiety at C-3 in Biological Interactions

The carboxylic acid group at the C-3 position is a recurring and often indispensable feature for the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to exist as a carboxylate anion under physiological conditions, allows it to form critical interactions with biological targets.

In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives as anticancer agents revealed that the C-3 carboxylate group is crucial for binding within the minor groove of DNA. benthamdirect.comresearchgate.net This interaction with DNA is believed to be a key part of the mechanism of action, leading to apoptosis in cancer cells. researchgate.net The acidic nature of this moiety is also thought to enhance selectivity for cancer cells. The acidic tumor microenvironment can lead to a higher concentration of the unionized, more readily absorbable form of the drug within cancer tissue compared to normal tissue. nih.gov

For quinoline-based inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase, there is a strict requirement for a carboxylic acid at the C-4 position, which is structurally analogous to the C-3 position in other quinoline scaffolds. nih.gov This highlights the general importance of this acidic functional group for anchoring the inhibitor within the enzyme's active site. Similarly, in the design of inhibitors for protein kinase CK2, the 3-quinoline carboxylic acid scaffold itself is the basis for activity, with various derivatives showing IC50 values in the micromolar range. nih.gov

Influence of Modifications to the Carbamoyl Group on Biological Profiles

The carbamoyl group, an amide derivative of a carboxylic acid, represents a key modification that can significantly alter a compound's biological profile. Converting the C-3 carboxylic acid to a carboxamide (a carbamoyl derivative) or modifying a C-6 carbamoyl group can impact potency, selectivity, and pharmacokinetic properties.

A series of quinoline-3-carboxamide derivatives were synthesized and evaluated as CETP inhibitors. nih.gov In this study, the core scaffold was a quinoline-3-carboxylic acid that was converted to various N-substituted amides. The nature of the substituent on the amide nitrogen was found to be critical for activity. For example, compounds with N-aryl or N-heteroaryl substituents were evaluated, with specific derivatives showing promising CETP inhibition. nih.gov

Similarly, research on quinoline-6-carboxylic acid derivatives explored the conversion of the C-6 carboxyl group into a wide range of substituted amides. researchgate.net These modifications led to the discovery of potent and selective inhibitors of ectonucleotidases. The study demonstrated that the substituents attached to the amide nitrogen play a crucial role in determining the inhibitory profile against different enzyme isoforms. For instance, an N-(3-nitrophenyl)carboxamide at the C-6 position resulted in a potent and selective inhibitor of h-NTPDase1 and -2. researchgate.net These findings underscore that the carbamoyl moiety is not just a simple replacement for a carboxylic acid but a versatile functional group whose modifications can be fine-tuned to achieve specific biological outcomes.

The table below illustrates how modifications to the amide (carbamoyl) group influence inhibitory activity against CETP.

| Compound | R Group (on N of Carboxamide) | CETP Inhibition (%) | Reference |

| 24 | 4-(trifluoromethyl)phenyl | 80.1 | nih.gov |

| 26 | 2,4-difluorophenyl | 80.1 | nih.gov |

| Lead Compound 1 | Not specified | 30.0 | nih.gov |

Analysis of Substituent Effects on Target Binding and Inhibition

In the case of CETP inhibitors, compounds featuring 6-benzyloxy-7-methoxy substitution patterns on the quinoline ring generally possessed more potent activity. nih.gov This demonstrates a synergistic effect where substitutions on both C-6 and C-7 contribute favorably to target binding. The most potent compounds in this series, which also incorporated specific N-aryl carboxamides at the C-3 position, exhibited significantly improved inhibition compared to the initial lead compound. nih.gov

For anticancer quinoline-3-carboxylic acids that bind to the DNA minor groove, the substitution at the C-2 position (specifically a carbonyl group) was identified as a key hydrogen bond donor/acceptor for interactions with adenine and guanine base pairs. benthamdirect.com This, combined with the role of the C-3 carboxylic acid, illustrates a detailed binding mode where each substituent has a defined role in stabilizing the drug-DNA complex. benthamdirect.com The analysis of these substituent effects is crucial for the rational design of new derivatives with improved potency and selectivity for their intended biological targets. nih.govnih.gov

Biological Activity and Mechanistic Research in Vitro and Cellular Level

Antiproliferative and Anticancer Activity Research

The anticancer potential of quinoline (B57606) carboxylic acid derivatives has been a subject of extensive research. Studies have explored their ability to inhibit the growth of cancer cells and their selectivity towards malignant cells over healthy ones.

Derivatives of quinoline-3-carboxylic acid have been systematically evaluated for their antiproliferative effects against various human cancer cell lines. nih.gov In vitro studies have demonstrated that these compounds can inhibit cancer cell growth, with their efficacy often measured by the half-maximal inhibitory concentration (IC50). For instance, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines. nih.gov

The cytotoxic potential of related quinoline-4-carboxylic acid derivatives has also been assessed, showing a variable degree of inhibition against cell lines such as HeLa, MCF-7, and K-562. nih.gov For example, one derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, was found to reduce the cellular growth of MCF-7 cells by 82.9%. nih.gov Another study on 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives also reported significant anti-proliferative activity against the MCF-7 cell line. mdpi.com These findings underscore the potential of the quinoline carboxylic acid scaffold as a basis for developing new anticancer agents. nih.govmdpi.com

Antiproliferative Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound Class | Cell Line | Activity/Result |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives nih.gov | MCF-7 | Micromolar inhibition observed |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives nih.gov | K562 | Micromolar inhibition observed |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid nih.gov | MCF-7 | 82.9% reduction in cellular growth |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid mdpi.com | MCF-7 | Significant anti-proliferative activity (IC50: 1.73 ± 0.27 µg/mL) |

A critical aspect of anticancer drug development is selectivity—the ability of a compound to target cancer cells while sparing normal, healthy cells. To this end, quinoline-3-carboxylic acid derivatives have been tested against non-cancerous cell lines, such as HEK293 (human embryonic kidney cells). nih.gov

Research has indicated that these compounds exhibit a degree of selectivity. The design of these molecules can be modified to enhance their concentration within cancer cells, thereby reducing their absorption and impact on non-cancerous cells. nih.gov This selectivity is a promising feature, suggesting a potentially wider therapeutic window and fewer side effects compared to non-selective agents. Studies on other related compounds have also demonstrated cytotoxicity against tumor cells that exceeds the cytotoxicity against normal cells, such as human lung fibroblasts (WI-38). mdpi.com

Antimicrobial Activity Investigations

The quinoline core is a well-established pharmacophore in antimicrobial agents. Research into 6-Carbamoylquinoline-3-carboxylic acid and its analogs has explored their effectiveness against a range of bacterial and fungal pathogens.

Derivatives of quinolone-3-carboxylic acid have been synthesized and assessed for their antibacterial properties. For example, a series of 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were evaluated for their activity against bacteria. nih.gov Among the tested compounds, 6,8-difluoroquinolinone-3-carboxylic acid demonstrated moderate activity. nih.gov The antibacterial spectrum of these compounds often includes both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Similarly, other studies on novel quinoline-2-carboxylic acid compounds have shown strong inhibitory activity against S. aureus and E. coli. ajchem-a.com

Antibacterial Spectrum of Quinolone-3-Carboxylic Acid Derivatives

| Compound Class | Bacterial Strain | Result |

| 6,8-disubstituted-quinolone-3-carboxylic acids nih.gov | Escherichia coli | Evaluated for antibacterial activity |

| 6,8-disubstituted-quinolone-3-carboxylic acids nih.gov | Pseudomonas aeruginosa | Evaluated for antibacterial activity |

| 6,8-disubstituted-quinolone-3-carboxylic acids nih.gov | Staphylococcus aureus | Evaluated for antibacterial activity |

| 6,8-difluoroquinolinone-3-carboxylic acid nih.gov | Various | Showed moderate activity |

| Novel quinoline-2-carboxylic acid derivatives (E11, E13, E17) ajchem-a.com | S. aureus, E. coli | Strong inhibitory zones observed |

The antimicrobial investigations of quinoline derivatives have also extended to their antifungal potential. Certain natural and synthetic carboxylic acids are known to possess antifungal properties. researchgate.netnih.gov For instance, studies on quinoline-2-carboxylic acid derivatives have included testing against the fungal species Candida albicans. ajchem-a.com While some of these compounds showed activity, it was generally less potent than their antibacterial effects. ajchem-a.com Phenazine-1-carboxylic acid, another heterocyclic carboxylic acid, has been shown to effectively control a variety of fungi that affect crops. researchgate.netnih.gov This suggests that the carboxylic acid moiety, in combination with a heterocyclic ring system like quinoline, can contribute to antifungal activity.

DNA Gyrase Inhibition: The primary mechanism of antibacterial action for many quinolone compounds is the inhibition of bacterial DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govyoutube.com Quinolones stabilize the complex formed between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death. researchgate.netresearchgate.net The C-3 carboxylic acid group on the quinoline ring is crucial for this activity, as it interacts with the enzyme-DNA complex. nih.gov

Biofilm Formation: Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix. nih.govmdpi.com Biofilms contribute significantly to antibiotic resistance and persistent infections. nih.gov Various natural compounds, including some carboxylic acids, have been shown to inhibit the formation of bacterial biofilms. mdpi.comresearchgate.net The mechanism can involve interfering with the initial attachment of bacteria to surfaces or inhibiting the production of the extracellular matrix. mdpi.comresearchgate.net The ability to inhibit biofilm formation is a highly desirable characteristic for new antimicrobial agents.

Antiviral Activity Assessments (e.g., against Hepatitis C Virus Replicon)

The quinoline-3-carboxylic acid scaffold has been identified as a privileged chemotype in the development of antiviral agents. Studies have explored derivatives of this structure for their efficacy against the Hepatitis C Virus (HCV). Specifically, a series of C-6 aryl-substituted 4-quinolone-3-carboxylic acid analogs have demonstrated significant inhibitory effects against the HCV replicon in cell culture assays. nih.govresearchgate.net

The HCV replicon system is a critical in vitro model that allows for the study of viral RNA replication, facilitating the preclinical assessment of anti-HCV compounds. scispace.comnih.govscienceopen.com For certain C-6 substituted quinolone-3-carboxylic acid analogues, inhibition was observed in the low micromolar range. The reduction in viral RNA within the replicon system was confirmed through RT-qPCR assays. nih.govresearchgate.net Interestingly, when these analogues were tested in biochemical assays as potential inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication, they showed only modest activity. This suggests that their mechanism of action in cell culture may not be the direct inhibition of NS5B and could involve other viral or host targets. nih.govresearchgate.net

Enzyme Inhibition Studies

The therapeutic potential of this compound and its derivatives extends to the inhibition of various key enzymes implicated in disease pathogenesis.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for antiproliferative and immunosuppressive therapies. bohrium.comnih.gov The quinoline carboxylic acid framework is a known inhibitor of DHODH. Structure-guided design has led to the development of potent quinoline-4-carboxylic acid analogs that show significant inhibition of this enzyme. researchgate.netnih.gov

Key structural features for DHODH inhibition by this class of compounds include the carboxylic acid at the C-4 position and hydrophobic substituents at the C-2 position. bohrium.com Optimization of these compounds has resulted in analogs with IC₅₀ values in the nanomolar range. For instance, a potent quinoline-based analogue, compound 41 , demonstrated a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.gov Another related analog, compound 43 , showed a DHODH IC₅₀ of 26.2 ± 1.8 nM. nih.gov These findings highlight the potential of the quinoline carboxylic acid scaffold as a platform for developing effective DHODH inhibitors.

Table 1: DHODH Inhibition by Quinolone-based Analogues

| Compound | DHODH IC₅₀ (nM) |

|---|---|

| Analogue 41 | 9.71 ± 1.4 |

| Analogue 43 | 26.2 ± 1.8 |

| 1,7-Naphthyridine 46 | 28.3 ± 3.3 |

Data sourced from research on quinoline-based analogues designed as DHODH inhibitors. nih.gov

DYRK1A Inhibition: The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological conditions, making it a valuable therapeutic target. nih.govnih.govresearchgate.net The structurally related 11H-indolo[3,2-c]quinoline-6-carboxylic acid has been identified as a screening hit for DYRK1A inhibition. nih.govresearchgate.net Further structural modifications of this scaffold have led to the design of potent and selective DYRK1A inhibitors. nih.govnih.gov These compounds act as ATP-competitive inhibitors, and X-ray crystallography has confirmed their binding mode within the ATP binding site of the kinase. nih.gov While harmine (B1663883) is a known β-carboline alkaloid inhibitor of DYRK1A, it also exhibits high affinity for other targets like monoamine oxidase (MAO)-A, which can lead to adverse effects. researchgate.netmdpi.com The development of selective quinoline-based inhibitors, therefore, represents a promising therapeutic strategy.

Anaplastic Lymphoma Kinase (ALK) Inhibition: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose aberrant activation is a driver in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. mdpi.comnih.govbohrium.com While small-molecule inhibitors of ALK have shown significant clinical success, there is a continuous need for novel compounds to overcome drug resistance. nih.govnih.govdntb.gov.ua However, current research on ALK inhibitors has primarily focused on other chemical scaffolds, and there is limited specific information available regarding the inhibitory activity of this compound against ALK.

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it the primary target for azole antifungal drugs. nih.govmdpi.compsu.edu Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane. nih.govresearchgate.net The vast majority of known inhibitors for this enzyme belong to the azole class, and there is currently no significant data indicating that this compound or its close derivatives are inhibitors of Lanosterol 14α-demethylase.

Peptide Deformylase (PDF): PDF is an essential bacterial metalloenzyme that removes the N-formyl group from newly synthesized polypeptides. nih.govmdpi.com This process is critical for bacterial protein maturation and survival, making PDF an attractive target for novel antibiotics. researchgate.netpharmacophorejournal.com The main classes of PDF inhibitors that have been explored are pseudopeptide hydroxamic acids and the natural product actinonin. nih.gov There is no substantial research linking the quinoline carboxylic acid scaffold to the inhibition of peptide deformylase.

Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govnih.gov Selective inhibition of COX-2 over COX-1 is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. nih.gov Quinolinecarboxylic acids have been noted as potential substructures for the development of COX-2 inhibitors, suggesting that this scaffold may be a viable starting point for designing novel anti-inflammatory agents. researchgate.net

Exploration of Cellular Mechanisms of Action

The cellular mechanisms of action for compounds based on the quinoline carboxylic acid scaffold are directly related to their enzyme inhibition profiles.

In the context of antiviral activity against HCV, the observed reduction of viral RNA in replicon-containing cells points to a direct interference with the viral replication machinery. researchgate.net The finding that potent cellular activity does not correlate with strong inhibition of the NS5B polymerase in biochemical assays suggests that the mechanism may involve other viral non-structural proteins or host factors essential for the formation or function of the replication complex. nih.govresearchgate.net

For compounds targeting DHODH, the mechanism involves the depletion of the intracellular pyrimidine pool. This inhibition of de novo pyrimidine synthesis is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis. nih.gov This metabolic stress can ultimately trigger apoptosis, or programmed cell death, in vulnerable cells. nih.gov

In the case of DYRK1A inhibition, the cellular mechanism involves blocking the kinase's ability to phosphorylate its downstream substrates. Since DYRK1A is a pleiotropic kinase involved in cell cycle regulation, neuronal differentiation, and signaling pathways, its inhibition can have widespread cellular effects. researchgate.netmdpi.com By competing with ATP for the kinase's active site, these inhibitors modulate cellular signaling cascades that are hyperactivated in certain disease states. nih.gov

Medicinal Chemistry Research and Development

Rational Design Principles for Optimizing Quinoline-3-carboxylic Acid Derivatives

The rational design of quinoline-3-carboxylic acid derivatives is heavily guided by structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure to understand the impact of various functional groups on biological activity. For the quinoline (B57606) core, several positions are critical for optimization. nih.gov

Key principles in the rational design of these derivatives include:

The Carboxylic Acid Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid portion of the molecule is often essential for antibacterial activity, forming crucial interactions with biological targets like DNA gyrase. slideshare.net The carboxylic acid at the C4 position is a strict requirement for the inhibition of certain enzymes, such as dihydroorotate (B8406146) dehydrogenase. nih.gov

Substituents on the Benzo Ring: Modifications on the benzo portion of the quinoline ring, such as at the C6 position, significantly influence potency and selectivity. A fluorine atom at position 6, for example, is a common feature in highly active fluoroquinolone antibiotics. slideshare.net The introduction of a carbamoyl (B1232498) group at C6, as in the titular compound, is intended to modulate properties like solubility, stability, and target engagement by forming additional hydrogen bonds. mdpi.com

Molecular Modeling: Computational tools like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are instrumental in predicting how different derivatives will interact with their biological targets, such as the ATP-binding pocket of kinases. mdpi.comtandfonline.commdpi.com This allows for the pre-screening of virtual compounds and prioritizes synthetic efforts on molecules with the highest predicted affinity and selectivity.

Lead Compound Identification and Optimization Strategies

The journey from a promising chemical entity to a viable drug candidate involves rigorous identification and optimization. A lead compound is a molecule that demonstrates the desired biological activity and serves as the starting point for drug design. numberanalytics.com

Strategies for identifying and optimizing quinoline-3-carboxylic acid leads include:

High-Throughput Screening (HTS): Large libraries of compounds are rapidly tested to identify "hits" that show activity against a specific biological target. numberanalytics.com

Fragment-Based Drug Design (FBDD): Small molecular fragments are screened for weak binding to the target, and then grown or linked together to create more potent lead compounds. numberanalytics.com

Structure-Activity Relationship (SAR) Analysis: Once a lead is identified, SAR studies are conducted by synthesizing and testing a series of analogues to understand which parts of the molecule are essential for activity (the pharmacophore). youtube.com This iterative process of design, synthesis, and testing refines the lead's structure to improve efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.com For instance, the optimization of an initial lead led to the discovery of potent quinoline classes of DGAT1 inhibitors. nih.gov

The goal of lead optimization is to enhance desirable properties while minimizing undesirable ones, ultimately producing a preclinical candidate with an optimal balance of potency, selectivity, and drug-like characteristics. danaher.com

Application of Bioisosterism for Modulating Properties

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or to improve its pharmacokinetic profile. drughunter.com This technique is frequently applied to quinoline-3-carboxylic acid derivatives to overcome challenges associated with the carboxylic acid moiety, such as poor membrane permeability, metabolic instability, or potential toxicity. ucc.ienih.gov

The replacement of a functional group with a suitable bioisostere can lead to:

Improved potency and selectivity. drughunter.com

Enhanced metabolic stability. drughunter.com

Increased lipophilicity and membrane permeability. researchgate.net

Reduced toxicity. drughunter.com

Development of new intellectual property. drughunter.com

The carboxylic acid group is a key pharmacophoric element, but its ionization at physiological pH can limit oral bioavailability and cell penetration. nih.gov Replacing it with a bioisostere is a common tactic to mitigate these issues. researchgate.net The success of any replacement is highly context-dependent, often requiring the screening of multiple isosteres to find an optimal substitute. drughunter.comnih.gov

Several non-classical bioisosteres for the carboxylic acid group have been successfully employed in drug design.

| Bioisostere | pKa | Key Characteristics & Applications |

| Carboxylic Acid | ~4.2–4.5 | Parent functional group. Can form strong ionic and hydrogen bonds but often has poor membrane permeability. drughunter.com |

| 5-Substituted-1H-tetrazole | ~4.5–4.9 | One of the most common bioisosteres. Acidity is comparable to carboxylic acids. Offers greater lipophilicity but does not always improve permeability. Used in drugs like losartan (B1675146) to enhance potency. drughunter.comnih.gov |

| Hydroxamic Acid | ~9 | Less acidic than carboxylic acids. Can act as a chelating agent. Used in MEK inhibitors with favorable ADME profiles. nih.gov |

| Acylsulfonamide | Varies | Can offer increased lipophilicity and metabolic stability. nih.gov |

| 3-Hydroxyisoxazole | ~4–5 | A planar, acidic heterocycle used extensively in the development of GABA and glutamate (B1630785) neurotransmitter derivatives. nih.gov |

The choice of a bioisostere depends on the specific goals of the drug design program, whether it is to improve cell permeability, alter acidity, or enhance binding interactions with the target protein. nih.gov

Prodrug Design Strategies Utilizing the Carboxylic Acid Moiety

A prodrug is an inactive or less active compound that is converted into the active parent drug in the body through enzymatic or chemical transformation. nih.gov For drugs containing a carboxylic acid, such as 6-carbamoylquinoline-3-carboxylic acid, creating an ester prodrug is a common and effective strategy to overcome issues like poor solubility, low bioavailability, and irritation at the site of administration. researchgate.netgoogle.comebrary.net

By masking the polar carboxylic acid group, an ester prodrug is typically more lipophilic, which can enhance its ability to cross biological membranes. researchgate.net Once absorbed, esterases in the blood, liver, or other tissues hydrolyze the ester bond, releasing the active carboxylic acid drug. google.com

A notable example is the development of a fluoroquinolone prodrug, PA2808, from its active parent, PA2789. This strategy was employed to increase water solubility for potential aerosol delivery. nih.gov

| Compound | Moiety | Property |

| Parent Drug | Carboxylic Acid | Active form, often polar and less permeable. |

| Ester Prodrug | Ester | Inactive or less active form, more lipophilic, enhanced permeability. researchgate.net |

Derivatization for Enhanced Selectivity and Potency

Derivatization involves the chemical modification of a compound to produce new molecules with altered, and ideally improved, properties. For the quinoline-3-carboxylic acid scaffold, derivatization at various positions is a key strategy to enhance potency and selectivity for a specific biological target. nih.govnih.gov

In one study, a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives were synthesized and evaluated for antiproliferative activity. The hydrolysis of their ester precursors to the corresponding carboxylic acids led to compounds with higher selectivity for cancer cells over non-cancerous cells. nih.gov

Another study focused on designing 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2. By synthesizing a series of 43 new compounds with modifications at different positions, researchers were able to identify potent inhibitors with IC50 values in the submicromolar range. nih.gov The most active compounds were found among the tetrazolo[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govtandfonline.com

Below is a table summarizing the inhibitory activity of selected derivatives from that study. nih.gov

| Compound | R¹ | R² | IC₅₀ (µM) for CK2 |

| 5a | H | H | 1.1 |

| 5d | 7-Cl | H | 0.8 |

| 6a | H | H | 0.65 |

| 6d | 7-Cl | H | 0.8 |

These studies demonstrate that systematic derivatization, guided by SAR, is a powerful tool for fine-tuning the biological activity of the quinoline-3-carboxylic acid core to achieve greater potency and target selectivity.

Analytical Methodologies for Research of 6 Carbamoylquinoline 3 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to determining the purity and concentration of 6-Carbamoylquinoline-3-carboxylic acid. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS/MS) are powerful techniques for these purposes.

HPLC is a primary technique for assessing the purity and quantifying this compound. A reverse-phase (RP) HPLC method is typically suitable for this type of polar, aromatic compound. While a specific, validated method for this compound is not widely published, a method for the related compound, Quinoline-3-carboxylic acid, provides a strong foundational approach. sielc.com The separation is generally achieved using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid modifier to control the ionization of the carboxylic acid group. sielc.com

Illustrative HPLC Method Parameters:

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid | Eluent for separating the analyte from impurities. Formic acid ensures the carboxylic acid is protonated for better retention. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at a specific wavelength (e.g., 254 nm or 320 nm) | Aromatic quinoline (B57606) structure allows for strong UV absorbance for detection and quantification. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This method allows for the separation of this compound from potential impurities, with purity being calculated based on the relative peak area of the main compound.

For analyzing this compound in complex matrices such as biological fluids or reaction mixtures, the combination of liquid chromatography with tandem mass spectrometry (LC/MS/MS) offers superior sensitivity and selectivity. researchgate.net The carboxylic acid functional group can present challenges like poor ionization efficiency, but these can be overcome. researchgate.netnih.gov

The LC part of the method separates the target compound from matrix components, similar to the HPLC method described above. The MS/MS detector provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. Electrospray ionization (ESI) is a common ionization technique for such molecules, often operated in negative ion mode to detect the deprotonated carboxylate anion [M-H]⁻. researchgate.net

Typical LC/MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC System | UPLC/HPLC with a C18 column | Provides rapid and efficient separation. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar molecules. Negative mode is ideal for detecting the carboxylate anion [M-H]⁻. researchgate.net |

| Parent Ion (m/z) | 215.05 | Corresponds to the [M-H]⁻ ion of this compound (M.W. 216.19 g/mol ). |

| Fragment Ions (m/z) | e.g., 171.06, 144.04 | Specific product ions generated by collision-induced dissociation, used for quantification (MRM). |

| Collision Energy | Optimized for fragmentation | The energy required to produce the characteristic fragment ions. |

The use of Multiple Reaction Monitoring (MRM) enhances specificity, where the mass spectrometer is set to detect a specific transition from a parent ion to a daughter ion, minimizing interferences from the sample matrix. researchgate.net

Sample Preparation and Extraction Methods for Research Applications

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before chromatographic analysis. nih.gov The choice of method depends on the sample matrix and the concentration of this compound.

For complex aqueous samples, liquid-liquid extraction (LLE) is a viable technique. utwente.nl This involves extracting the analyte from the aqueous phase into an immiscible organic solvent. The efficiency of LLE can be enhanced by using amine-based extractants, which form complexes with the carboxylic acid. utwente.nlscispace.com

Solid-phase extraction (SPE) is another powerful and common technique for cleanup and concentration. nih.gov A cartridge containing a specific sorbent is used to retain either the analyte or the impurities. For a polar compound like this compound, a mixed-mode or ion-exchange sorbent could be effective.

Illustrative SPE Protocol:

| Step | Procedure | Purpose |

| Conditioning | Pass Methanol, then Water through the cartridge | To activate the sorbent. |

| Loading | Apply the sample solution to the cartridge | Analyte and some impurities are retained. |

| Washing | Wash with a weak solvent (e.g., 5% Methanol in Water) | To remove weakly bound impurities. |

| Elution | Elute with a strong solvent (e.g., Methanol with 2% Formic Acid) | To recover the purified analyte. |

In some cases, particularly for LC/MS/MS analysis, derivatization of the carboxylic acid group might be employed to improve its chromatographic retention on reverse-phase columns and enhance ionization efficiency. nih.govresearchgate.net

Method Validation for Research Applications (e.g., Recovery, Reproducibility)

Validation of an analytical method ensures that it is suitable for its intended purpose. unodc.orgresearchgate.net For research applications involving this compound, key validation parameters include recovery and reproducibility. fda.govfda.gov

Recovery assesses the efficiency of an extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration.

Reproducibility (or precision) measures the closeness of agreement between results of measurements of the same analyte carried out under changed conditions (e.g., different days, different analysts, different equipment). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Example Method Validation Data (Illustrative):

| Validation Parameter | Acceptance Criteria | Result |

| Extraction Recovery (from spiked matrix) | 85 - 115% | 92.5% |

| Intra-day Reproducibility (n=6) | RSD ≤ 5% | 2.1% |

| Inter-day Reproducibility (n=18, over 3 days) | RSD ≤ 10% | 4.8% |

| Specificity | No interfering peaks at the analyte's retention time | Pass |

| Linearity (r²) | ≥ 0.995 | 0.999 |

These validation steps confirm that the analytical method is accurate, precise, and reliable for the quantitative analysis of this compound in a research setting. unodc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-carbamoylquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with carbonyl precursors, followed by carbamoylation. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution or oxidation-reduction cascades . Critical parameters include temperature control (70–100°C) and solvent selection (e.g., DMF or THF) to minimize side reactions like decarboxylation. Post-synthesis purification via recrystallization or HPLC (≥97% purity) is essential for isolating the target compound .

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C): Confirm the quinoline backbone (δ 8.2–8.8 ppm for aromatic protons) and carbamoyl group (δ 6.5–7.0 ppm for NH₂) .

- Mass Spectrometry : Verify molecular weight (233.22 g/mol for analogs) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions, particularly the carbamoyl group at C6 and carboxylic acid at C3 .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal degradation via hydrolysis of the carbamoyl group under strongly acidic/basic conditions. Optimal storage is at −20°C in inert atmospheres (argon) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with HPLC monitoring is recommended for long-term assessments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies on quinoline derivatives demonstrate that:

- Electron-withdrawing groups (e.g., Cl, F) at C6/C7 enhance receptor binding (e.g., AMPA/NMDA antagonism) by increasing electron density on the quinoline core .

- Carboxylic acid at C3 is critical for chelating metal ions in enzymatic active sites, as seen in kinase inhibition assays .

- Carbamoyl vs. Ethoxy groups : Carbamoyl improves solubility but may reduce membrane permeability compared to lipophilic substituents .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in receptor affinity (e.g., AMPA vs. NMDA selectivity) arise from stereochemical variations and assay conditions. To address this:

- Stereoisomer Separation : Use chiral HPLC to isolate enantiomers and test activity individually .

- Binding Assays : Standardize protocols (e.g., radioligand competition in rat cortical membranes) to minimize variability in IC₅₀ values .

- Computational Modeling : Perform molecular docking to predict binding modes and validate with mutagenesis studies .

Q. How can in vitro and in silico methods be integrated to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Vitro : Measure logP (octanol-water partition coefficient) via shake-flask assays to assess lipophilicity. Use Caco-2 cell monolayers for permeability predictions .

- In Silico : Apply QSAR models (e.g., SwissADME) to predict absorption, CYP450 interactions, and plasma protein binding. Validate with microsomal stability assays .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative or conjugative metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound in different cell lines?

- Methodological Answer : Variability may stem from cell-specific uptake mechanisms or metabolic activity. Mitigate by:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify IC₅₀ trends .

- Control for pH Effects : Use buffered media to prevent carboxylic acid protonation, which alters membrane diffusion .

- Pathway Analysis : Employ transcriptomics (RNA-seq) to identify cell-type-specific targets (e.g., kinases vs. GPCRs) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.